molecular formula C9H16N2O2 B14212409 Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- CAS No. 824956-17-4

Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B14212409
CAS No.: 824956-17-4
M. Wt: 184.24 g/mol
InChI Key: PCTIGLSQQPHTAW-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate amino and cyano substituents. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted esters, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release active metabolites that exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-amino-4-cyano-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and cyano groups, along with the ester moiety, makes it a versatile compound for various applications .

Properties

CAS No.

824956-17-4

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-cyanobutanoate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7(11)5-4-6-10/h7H,4-5,11H2,1-3H3/t7-/m0/s1

InChI Key

PCTIGLSQQPHTAW-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC#N)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC#N)N

Origin of Product

United States

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